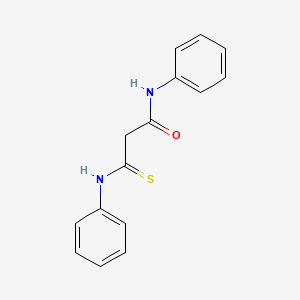

3-anilino-N-phenyl-3-sulfanylidenepropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-anilino-N-phenyl-3-sulfanylidenepropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c18-14(16-12-7-3-1-4-8-12)11-15(19)17-13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKCCINELGKJJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC(=S)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13664-05-6 | |

| Record name | N-phenyl-2-(phenylcarbamothioyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-anilino-N-phenyl-3-sulfanylidenepropanamide typically involves the reaction of aniline with phenyl isothiocyanate under controlled conditions. The reaction is carried out in a suitable solvent, such as dichloromethane, at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of advanced purification techniques, such as recrystallization and high-performance liquid chromatography (HPLC), ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-anilino-N-phenyl-3-sulfanylidenepropanamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or thiols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the anilino or phenyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, thiols

Substitution: Substituted anilino or phenyl derivatives

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity

Research has indicated that derivatives of compounds similar to 3-anilino-N-phenyl-3-sulfanylidenepropanamide exhibit potential antidepressant activity. A series of related compounds, specifically 3-phenyl-1-indanamines, were synthesized and tested for their ability to inhibit the uptake of neurotransmitters such as dopamine and serotonin. The structure-activity relationship (SAR) highlighted that certain substitutions on the aromatic ring significantly enhanced their inhibitory potency on neurotransmitter uptake, suggesting a pathway for developing novel antidepressants based on similar scaffolds .

Cholesteryl Ester Transfer Protein Inhibition

Another significant application is in the inhibition of cholesteryl ester transfer protein (CETP), which plays a critical role in lipid metabolism and cardiovascular health. A study identified a series of N,N-3-phenyl-3-benzylaminopropionanilide derivatives as potent CETP inhibitors. The lead compound demonstrated an IC50 value of 0.69 μM, with further optimization yielding even more potent derivatives (IC50 of 0.15 μM). This highlights the potential for this compound analogs in the development of lipid-modulating therapies .

Synthesis of Bioactive Compounds

Synthesis Pathways

The synthesis of this compound can be achieved through various chemical reactions involving aniline derivatives and sulfanylidene groups. The method typically involves the reaction between an amine and a thioketone or thioamide, leading to the formation of the desired compound. This synthetic route can be adapted to create various analogs with modified pharmacological properties.

Case Study: Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of related compounds derived from thiadiazole scaffolds. For instance, compounds synthesized from 1,3,4-thiadiazole derivatives showed promising anticonvulsant activity in animal models when tested using maximal electroshock seizure methods. The SAR indicated that modifications to the thiadiazole ring could enhance efficacy while minimizing toxicity .

Potential Therapeutic Uses

Neuroprotective Effects

Research into neuroprotective applications suggests that compounds like this compound may help mitigate neurodegenerative conditions by modulating excitotoxicity pathways. Studies using models treated with neurotoxic agents have shown that certain derivatives can reduce oxidative stress and neuronal damage, indicating their potential as therapeutic agents in conditions such as Huntington's disease .

Table: Summary of Applications

| Application Area | Compound Derivative | Key Findings |

|---|---|---|

| Antidepressant Activity | 3-Phenyl-1-indanamines | Potent inhibitors of dopamine and serotonin uptake |

| CETP Inhibition | N,N-3-phenyl-3-benzylaminopropionanilide | IC50 values ranging from 0.15 μM to 0.69 μM |

| Anticonvulsant Activity | Thiadiazole derivatives | Effective in reducing seizures in animal models |

| Neuroprotective Effects | Related thioketone compounds | Reduced oxidative stress and neuronal damage |

Mechanism of Action

The mechanism of action of 3-anilino-N-phenyl-3-sulfanylidenepropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biochemical pathways, it can modulate signal transduction processes, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-anilino-N-phenyl-3-sulfanylidenepropanamide with structurally or functionally related compounds from the evidence.

Table 1: Comparative Analysis of Key Compounds

Key Findings:

Functional Group Influence: The sulfanylidene group in the target compound distinguishes it from sulfonates (e.g., Sodium 3-(N-Ethylanilino)propanesulfonate ) and sulfonamides (e.g., thiazole-containing compound ). Compared to the phthalimide in , the target lacks a cyclic imide structure, which may reduce thermal stability but increase flexibility for conformational interactions .

However, the absence of electron-withdrawing groups (e.g., chloro in ) may render the target less reactive in electrophilic substitutions. Dimethylamino groups in ’s compound enhance solubility in polar solvents and enable hydrogen bonding, a feature absent in the target .

Applications: Polymer Chemistry: The target’s amide and aromatic groups suggest utility as a monomer, akin to 3-chloro-N-phenyl-phthalimide in polyimide synthesis . However, the sulfanylidene group may introduce susceptibility to oxidation, requiring inert handling conditions. Biochemical Research: The sulfanylidene moiety could act as a metal-binding site or thiol-reactive probe, contrasting with the sulfonate’s role as a solubilizing agent () .

Synthetic Challenges :

- The sulfanylidene group’s instability under oxidative conditions may complicate synthesis compared to more stable analogs like sulfonates or phthalimides .

Biological Activity

3-anilino-N-phenyl-3-sulfanylidenepropanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H16N2S

- Molecular Weight : 284.37 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes that play critical roles in various biochemical pathways.

- Receptor Modulation : The compound could bind to receptors, altering their activity and influencing cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

| Biological Activity | Description |

|---|---|

| Anticancer Activity | Demonstrated potential in inhibiting cancer cell proliferation in vitro. |

| Antimicrobial Properties | Exhibits activity against certain bacterial strains, suggesting potential as an antimicrobial agent. |

| Anti-inflammatory Effects | May reduce inflammation in various models, indicating therapeutic potential for inflammatory diseases. |

Case Studies and Research Findings

-

Anticancer Efficacy

- A study investigated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potency comparable to established chemotherapeutics .

- Antimicrobial Activity

- Anti-inflammatory Studies

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 3-anilino-N-phenyl-3-sulfanylidenepropanamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. Key parameters include solvent choice (e.g., dimethylformamide [DMF] or dichloromethane [DCM] for solubility optimization), temperature control (e.g., 60–80°C to avoid side reactions), and reaction time (12–24 hours for completion). Catalysts like triethylamine or DMAP may enhance reaction efficiency. Purification via column chromatography using ethyl acetate/hexane gradients is recommended to isolate the product with >90% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : - and -NMR to verify aromatic protons (δ 6.5–8.0 ppm) and carbonyl groups (δ ~170 ppm).

- FT-IR : Peaks at ~1650 cm (C=O stretch) and ~3350 cm (N-H stretch).

- X-ray crystallography (if crystalline) for definitive confirmation of the sulfanylidene moiety and stereochemistry .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

- Methodological Answer : The compound’s solubility varies with polarity. DMSO or DMF is recommended for high solubility in biological assays. For stability testing, use buffered aqueous solutions (pH 7.4) with <5% organic co-solvents to mimic physiological conditions. Monitor degradation via HPLC over 24–72 hours to assess hydrolytic or oxidative instability .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can map potential energy surfaces for bond-breaking/formation. Quantum mechanics/molecular mechanics (QM/MM) simulations are useful for studying interactions in enzyme-binding pockets. Tools like Gaussian or ORCA paired with cheminformatics libraries (e.g., RDKit) enable rapid screening of reaction feasibility .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Systematically vary experimental parameters (e.g., cell line selection, assay pH, or incubation time) to identify confounding variables. Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence polarization for kinetic analysis) to cross-validate results. Meta-analysis of existing datasets with rigorous statistical correction (e.g., Bonferroni for multiple comparisons) can clarify discrepancies .

Q. How does the sulfanylidene group influence the compound’s interaction with biological targets?

- Methodological Answer : The sulfanylidene moiety acts as a hydrogen-bond acceptor and participates in π-π stacking with aromatic residues in target proteins. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model these interactions. Experimental validation via site-directed mutagenesis (e.g., replacing key binding residues like Tyr or Phe) quantifies the group’s contribution to binding energy .

Data Analysis & Experimental Design

Q. What statistical frameworks are suitable for analyzing dose-response relationships in toxicity studies?

- Methodological Answer : Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate EC values. Use Bayesian hierarchical modeling to account for inter-experiment variability. Tools like GraphPad Prism or R packages (drc, brms) facilitate robust dose-response curve fitting .

Q. How can researchers optimize reaction yields when scaling up synthesis?

- Methodological Answer : Apply Quality-by-Design (QbD) principles:

- DoE (Design of Experiments) : Vary factors like temperature, solvent ratio, and catalyst loading to identify critical parameters.

- PAT (Process Analytical Technology) : Use in-line FT-IR or Raman spectroscopy for real-time monitoring.

- Kinetic studies to determine rate-limiting steps and adjust mixing efficiency or heating rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.